6-Bromo-2-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
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Overview
Description
6-Bromo-2-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is an organic compound that belongs to the class of oxazines This compound is characterized by the presence of bromine, ethyl, and fluorine substituents on a benzo-oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by fluorination and cyclization to form the oxazine ring. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum output.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, into the molecule.
Scientific Research Applications
6-Bromo-2-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and inhibition.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 6-Bromo-2-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one: Unique due to the specific arrangement of substituents.
4,7-Dibromo-5,6-difluoro-2-octyl-2H-benzo[d][1,2,3]triazole: Another compound with bromine and fluorine substituents but different ring structure.
8H-Benzo[b]fluoreno[4,3-d]furan, 6-bromo-8,8-dimethyl-: Contains a benzo-furan ring with bromine substituents.
Uniqueness
This compound is unique due to its specific combination of bromine, ethyl, and fluorine substituents on the oxazine ring
Properties
Molecular Formula |
C10H9BrFNO2 |
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Molecular Weight |
274.09 g/mol |
IUPAC Name |
6-bromo-2-ethyl-8-fluoro-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H9BrFNO2/c1-2-8-10(14)13-7-4-5(11)3-6(12)9(7)15-8/h3-4,8H,2H2,1H3,(H,13,14) |
InChI Key |
BHSXGLXJCWHBPR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)NC2=C(O1)C(=CC(=C2)Br)F |
Origin of Product |
United States |
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